molecular formula C20H23NO4 B268258 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

カタログ番号 B268258
分子量: 341.4 g/mol
InChIキー: GXPKSYQRGBYKKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential in the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines and reduce the severity of autoimmune disease symptoms in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its potent inhibitory activity against multiple kinases, which makes it a promising candidate for the treatment of a variety of diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

将来の方向性

There are several potential future directions for the development of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is to investigate its efficacy in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to explore its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further optimization of the compound's pharmacokinetic properties could improve its efficacy and reduce potential toxicity.

合成法

The synthesis of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-methylphenol with 2-chloroacetyl chloride to form 2-(4-methylphenoxy)acetophenone. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to yield the final product, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

科学的研究の応用

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have potent inhibitory activity against several kinases, including BTK, ITK, and JAK3. These kinases play important roles in signaling pathways that are involved in the proliferation and survival of cancer cells and the development of autoimmune diseases.

特性

製品名

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

分子式

C20H23NO4

分子量

341.4 g/mol

IUPAC名

2-(4-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-15-7-9-17(10-8-15)25-14-20(22)21-16-4-2-5-18(12-16)24-13-19-6-3-11-23-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,21,22)

InChIキー

GXPKSYQRGBYKKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

正規SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。